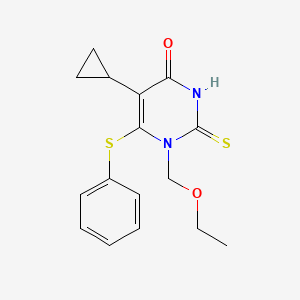
5-Cyclopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil is a chemical compound with the molecular formula C16H18N2O2S2 It is a derivative of uracil, a pyrimidine nucleobase, and features a cyclopropyl group, an ethoxymethyl group, and a phenylthio group
Vorbereitungsmethoden
The synthesis of 5-Cyclopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil involves several steps. One common method includes the reaction of 5-cyclopropyluracil with ethoxymethyl chloride in the presence of a base to introduce the ethoxymethyl group. . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
5-Cyclopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the thiouracil moiety, using reducing agents like sodium borohydride.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and certain types of cancer.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-Cyclopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil involves its interaction with specific molecular targets and pathways. For example, in antiviral research, it may inhibit viral replication by interfering with the function of viral enzymes or by incorporating into viral DNA or RNA, leading to chain termination. In cancer research, it may exert its effects by inducing apoptosis in cancer cells or by inhibiting key signaling pathways involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Cyclopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil include other uracil derivatives such as 5-cyclopropyluracil, 1-ethoxymethyluracil, and 6-phenylthiouracil. Compared to these compounds, this compound is unique due to the presence of all three substituents (cyclopropyl, ethoxymethyl, and phenylthio) on the uracil ring, which may confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
136160-37-7 |
|---|---|
Molekularformel |
C16H18N2O2S2 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
5-cyclopropyl-1-(ethoxymethyl)-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C16H18N2O2S2/c1-2-20-10-18-15(22-12-6-4-3-5-7-12)13(11-8-9-11)14(19)17-16(18)21/h3-7,11H,2,8-10H2,1H3,(H,17,19,21) |
InChI-Schlüssel |
USUVLNAUWPBOKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCN1C(=C(C(=O)NC1=S)C2CC2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



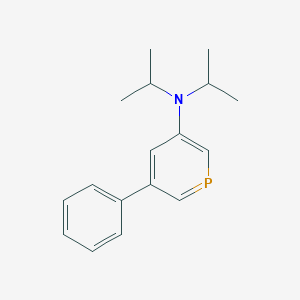
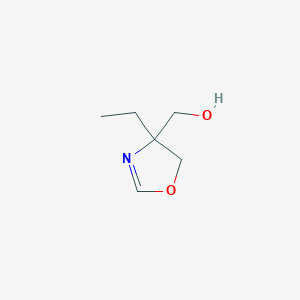
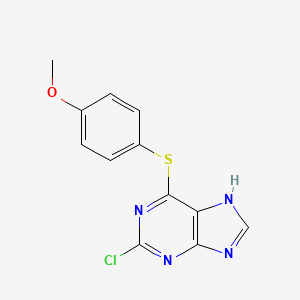
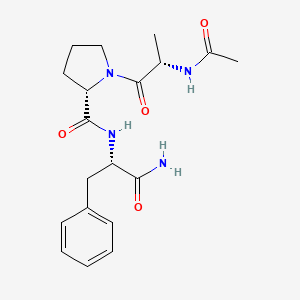
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)-](/img/structure/B12916631.png)
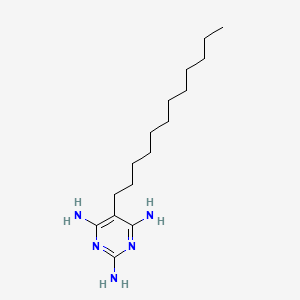
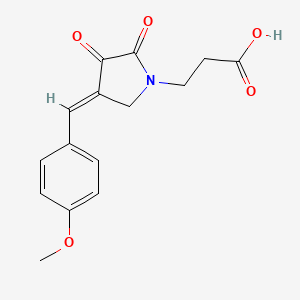
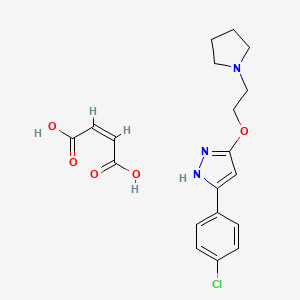
![1H-Purine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B12916664.png)
![N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide](/img/structure/B12916669.png)
![4-Chloro-5-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916677.png)
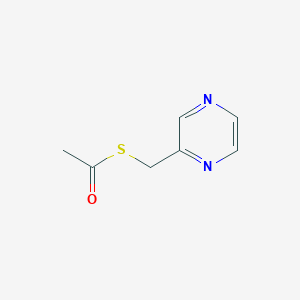
![2h-Thiocino[4,5-d]isoxazole](/img/structure/B12916700.png)
